![molecular formula C13H6F3N3O3 B14205029 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-58-2](/img/structure/B14205029.png)
4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound characterized by the presence of a nitro group, a trifluoromethoxyphenyl group, and a pyridine ring with a carbonitrile substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism by which 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The nitro group and trifluoromethoxyphenyl moiety contribute to its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
3-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the position and presence of other substituents.
4-Nitropyridine: Contains the nitro group but lacks the trifluoromethoxyphenyl moiety.
6-(trifluoromethoxy)phenylpyridine: Similar structure but without the nitro and carbonitrile groups.
Uniqueness: 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
833457-58-2 |
|---|---|
Molecular Formula |
C13H6F3N3O3 |
Molecular Weight |
309.20 g/mol |
IUPAC Name |
4-nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H6F3N3O3/c14-13(15,16)22-11-3-1-2-8(4-11)12-6-10(19(20)21)5-9(7-17)18-12/h1-6H |
InChI Key |
YMTKPNGQNBNTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=N2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)
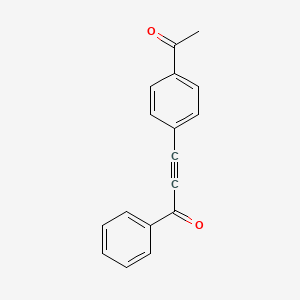
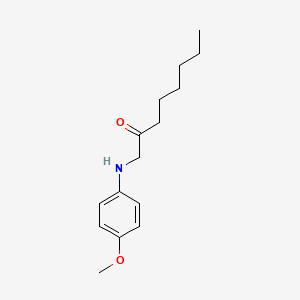
![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)

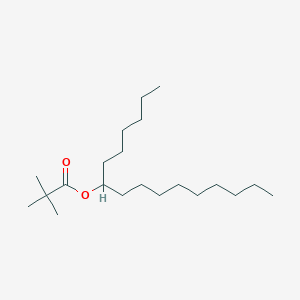
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
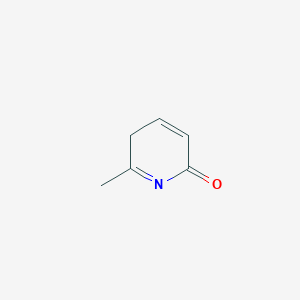
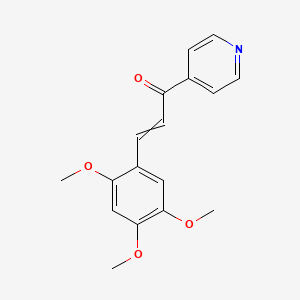
![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)
![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)
